2-Methyl-6-propyldodecane

Description

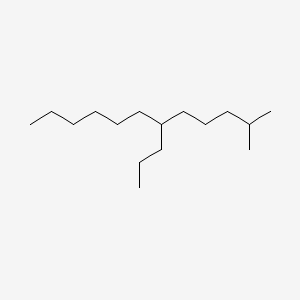

Structure

3D Structure

Properties

CAS No. |

55045-08-4 |

|---|---|

Molecular Formula |

C16H34 |

Molecular Weight |

226.44 g/mol |

IUPAC Name |

2-methyl-6-propyldodecane |

InChI |

InChI=1S/C16H34/c1-5-7-8-9-13-16(11-6-2)14-10-12-15(3)4/h15-16H,5-14H2,1-4H3 |

InChI Key |

IRPVTCCKIFKMEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC)CCCC(C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of 2 Methyl 6 Propyldodecane

Identification and Distribution in Biological Matrices

2-Methyl-6-propyldodecane (C16H34) is a branched-chain aliphatic hydrocarbon that has been identified as a volatile or semi-volatile component in a variety of living organisms. nih.gov Its distribution is not widespread but is significant in specific biological contexts.

Other documented occurrences include the leaves of the mistletoe plant, where it was detected at 2.3%, and in the oil extracted from cocoa pods, although the specific percentage was not detailed in the available research. arcjournals.orgabuad.edu.ng It has also been reported as a minor volatile component (0.1-0.4%) in the greasewood shrub, Sarcobatus vermiculatus. essencejournal.com

Table 1: Documented Occurrences of 2-Methyl-6-propyldodecane in Plant Essential Oils

| Plant Species | Plant Part | Percentage Composition (%) | Reference(s) |

|---|---|---|---|

| Eremostachys azerbaijanica | Aerial Parts | 16.4 | mui.ac.irbbrc.in |

| Daphne mucronata | Leaves | 5.11 | nih.gov |

| Mistletoe Plant | Leaves | 2.3 | arcjournals.org |

| Sarcobatus vermiculatus | Not Specified | 0.1 - 0.4 | essencejournal.com |

| Theobroma cacao (Cocoa) | Pods | Present | abuad.edu.ng |

The presence of 2-Methyl-6-propyldodecane extends to the animal kingdom, where it has been identified in skin secretions. A study on the Indonesian bleeding toad, Leptophryne cruentata, detected the compound in its skin exudate, which is believed to contribute to its chemical defense mechanisms against microorganisms. thescipub.com While not identifying this specific isomer, broader studies on bat guano have shown that the branched alkanes present are of insect origin. usf.edunasa.gov This suggests that branched alkanes are common components of insect cuticular waxes, serving functions such as preventing water loss and acting as chemical signals. nasa.gov

The interaction of 2-Methyl-6-propyldodecane with microbes has been noted, particularly in the context of bioremediation. Thermophilic bacteria, including Geobacillus and Anoxybacillus species, have demonstrated the ability to degrade this compound, with degradation rates ranging from 46% to 80% in laboratory settings. mdpi.com This indicates that certain microorganisms possess the enzymatic machinery to metabolize complex branched alkanes.

Furthermore, fungi are known producers of a wide array of volatile organic compounds (VOCs), including various branched-chain alkanes. mdpi.com Fungi such as Fusarium verticillioides synthesize numerous methyl-substituted alkanes during their metabolic processes. mdpi.com Although production of 2-Methyl-6-propyldodecane has not been specifically attributed to a fungus, the established capability of fungi to produce structurally similar hydrocarbons suggests they are a potential source. mdpi.com

Postulated Biosynthetic Pathways in Biological Systems

The biosynthesis of branched-chain alkanes like 2-Methyl-6-propyldodecane is understood to originate from the fatty acid synthesis (FAS) pathway. nih.govresearchgate.net Unlike the formation of straight-chain alkanes, the synthesis of branched varieties requires the incorporation of specific initiator and extender units to create the methyl or larger alkyl branches. researchgate.net

The process is believed to follow these general steps:

Initiation: The synthesis begins with a branched-chain primer unit instead of the standard acetyl-CoA or propionyl-CoA. For instance, primers like 2-methyl-propionyl-[acp] (derived from valine) or 3-methylbutanoyl-[acp] (derived from leucine) are used to start the fatty acid chain, which results in an iso or anteiso branching pattern near the terminus of the molecule. researchgate.netacs.org

Elongation: The chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, a process catalyzed by the Type II FAS system. researchgate.netnih.gov To create internal branches, as seen in 2-Methyl-6-propyldodecane, a methylated extender unit such as (S)-methyl-malonyl-[acp] can be incorporated during the elongation phase. researchgate.net

Termination and Conversion: Once the branched fatty acid precursor reaches the desired length, it is converted into an alkane. This final step typically involves a terminal enzymatic reaction. One well-characterized pathway involves the reduction of the fatty acyl-ACP (or free fatty acid) to a fatty aldehyde, followed by the removal of a carbonyl group (decarbonylation) to yield the final alkane, which is one carbon shorter than the aldehyde precursor. nih.govplos.org Another pathway is a direct decarboxylation of the fatty acid. sdu.edu.cnnih.gov

This multi-step pathway, relying on the selection of specific primers and extenders within the FAS machinery, allows for the generation of the diverse structural arrangements observed in natural branched-chain alkanes.

Ecological and Biogeochemical Implications of Natural Abundance

The occurrence of 2-Methyl-6-propyldodecane and other branched alkanes has several ecological and biogeochemical consequences.

Ecological Roles: In plants, these compounds, as part of the essential oil fraction, can contribute to defense against herbivores and pathogens. nih.govresearchgate.net In animals, particularly insects, branched alkanes are crucial components of the epicuticular wax layer, providing waterproofing and protection against desiccation. nasa.gov They also function as semiochemicals, which are signaling molecules used for communication, such as in species and mate recognition. nasa.gov The presence of the compound in the skin secretions of amphibians like Leptophryne cruentata points to a role in antimicrobial defense. thescipub.com

Biogeochemical Significance: Branched alkanes are relatively stable molecules and can be preserved in sediments over geological timescales. researchgate.net Their distinct structures can serve as biomarkers, providing clues about the past organisms and environmental conditions of a particular location. csic.esmit.edu For example, the discovery of specific branched alkanes with quaternary carbon atoms (BAQCs) in ancient shales and modern marine sediments has been used to infer the presence of unknown sulfide-oxidizing organisms. researchgate.net The microbial degradation of 2-Methyl-6-propyldodecane in crude oil reservoirs demonstrates its role in the carbon cycle and highlights its potential as a target for bioremediation strategies in petroleum-contaminated environments. mdpi.com

Advanced Analytical and Spectroscopic Investigations of 2 Methyl 6 Propyldodecane

Chromatographic Methodologies for High-Resolution Separation and Quantification

Gas chromatography, particularly when coupled with mass spectrometry, stands as a primary tool for the analysis of volatile and semi-volatile hydrocarbons like 2-Methyl-6-propyldodecane.

The successful detection and quantification of 2-Methyl-6-propyldodecane in complex matrices rely on carefully optimized GC-MS protocols. This compound has been identified as a volatile organic compound (VOC) in agricultural products and as a constituent in essential oils. researchgate.netsid.ir One effective sample preparation method involves headspace solid-phase microextraction (HS-SPME), which is used to isolate VOCs from a sample matrix, such as wheat, prior to GC-MS analysis. researchgate.net

The analysis is typically performed on a capillary column, and the operating conditions are optimized to ensure sufficient resolution from other isomers and matrix components. In one analysis, 2-Methyl-6-propyldodecane was detected with a retention time of 15.99 minutes. uni-hamburg.de For definitive identification, the experimental mass spectrum is compared against spectral libraries like the NIST Mass Spectrometry Data Center, where its spectrum is cataloged under NIST number 10727. nih.gov The mass spectrum of branched alkanes is characterized by a series of fragment ions; for 2-Methyl-6-propyldodecane, the most abundant peak (base peak) is observed at a mass-to-charge ratio (m/z) of 57. nih.gov The use of retention indices (RIs), calculated relative to a series of n-alkanes, provides an additional layer of confirmation that is less dependent on the specific chromatographic conditions of a single run. researchgate.net

Table 1: GC-MS Identification Parameters for 2-Methyl-6-propyldodecane

| Parameter | Reported Value/Information | Source |

|---|---|---|

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | researchgate.net |

| Retention Time (min) | 15.99 | uni-hamburg.de |

| Mass Spectrum (Base Peak m/z) | 57 | nih.gov |

| Spectral Library Reference | NIST #10727 | nih.gov |

| Identified in Matrix | Essential oil of Eremostachys azerbaijanica (16.4%) | sid.ir |

The separation of structurally similar isomers, such as the various possible positional isomers of methyl-propyldodecane, presents a significant chromatographic challenge. Standard non-polar columns may not provide adequate resolution. The development of advanced column chemistries, featuring stationary phases with tailored selectivities, is crucial for isomer differentiation. For complex hydrocarbon mixtures, columns with specific polysiloxane-based phases are often employed. The precise choice of stationary phase polarity and film thickness, combined with optimized temperature programming, allows for the subtle differences in volatility and interaction with the stationary phase among isomers to be exploited, leading to their effective separation.

For exceptionally complex samples containing hundreds or thousands of chemical constituents, such as crude oil extracts or some essential oils, single-dimension GC-MS may be insufficient to resolve all components. In such cases, comprehensive two-dimensional gas chromatography (GCxGC-MS) offers vastly superior separation power. science.gov This hyphenated technique utilizes two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a mid-polar column). The effluent from the first column is sequentially trapped and then rapidly re-injected onto the second column. This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds and the confident identification of trace components like 2-Methyl-6-propyldodecane within a complex background.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While GC-MS is excellent for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of a molecule, providing detailed information about the carbon skeleton and the chemical environment of each proton.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required to confirm the structure of 2-Methyl-6-propyldodecane.

The ¹H NMR spectrum would be characterized by a series of signals in the upfield aliphatic region (approximately 0.8-1.6 ppm). The terminal methyl groups (the C1-methyl, the C12-methyl, and the terminal methyl of the propyl group) would appear as triplets or doublets, while the numerous methylene (B1212753) (-CH₂-) and methine (-CH-) protons would produce complex, overlapping multiplets. Integration of these signals would confirm the total number of protons in each environment.

The ¹³C NMR spectrum is particularly informative as it can resolve a distinct signal for each of the chemically non-equivalent carbon atoms in the molecule. nih.gov This allows for a direct count of the unique carbons in the skeleton. Based on the structure of 2-Methyl-6-propyldodecane, one would expect to observe 16 distinct signals, confirming the molecular formula C₁₆H₃₄. The chemical shift of each carbon provides clues to its local environment (e.g., methyl, methylene, or methine).

Table 2: Predicted ¹H and ¹³C NMR Spectral Characteristics for 2-Methyl-6-propyldodecane

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Signal Type | Information Gained |

|---|---|---|---|

| ¹H | ~0.8 - 1.0 | Doublets and Triplets | Identifies the -CH₃ groups. |

| ¹H | ~1.0 - 1.6 | Complex Multiplets | Represents the -CH₂- and -CH- groups of the backbone and propyl chain. |

| ¹³C | ~10 - 40 | Multiple distinct signals | Confirms the presence of 16 unique carbon atoms and distinguishes between CH₃, CH₂, and CH environments. |

To unambiguously assemble the molecular structure and assign every signal, a suite of two-dimensional (2D) NMR experiments is utilized. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. sdsu.edu It is used to trace out proton connectivity within spin systems. For 2-Methyl-6-propyldodecane, a COSY spectrum would show a cross-peak between the methine proton at C-6 and the adjacent methylene protons at C-5, C-7, and the first methylene of the propyl group, thus establishing the branching point.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduresearchgate.net An HSQC spectrum would definitively link the proton signals to their respective carbons, allowing for the clear identification of which signals correspond to methyl, methylene, and methine groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the entire carbon skeleton. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). sdsu.eduresearchgate.net For example, the protons of the methyl group attached to C-2 would show HMBC correlations to the C-2 methine carbon and the C-3 methylene carbon. Similarly, protons on the terminal methyl of the propyl group would show correlations to the preceding two carbons of the propyl chain, confirming its structure and attachment point at C-6. By systematically analyzing all the COSY, HSQC, and HMBC correlations, the complete, unambiguous structure of 2-Methyl-6-propyldodecane can be constructed.

Isotopic Labeling Strategies for Biosynthetic Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate the biosynthetic pathways of natural products. In the context of 2-Methyl-6-propyldodecane, this strategy involves feeding an organism with a precursor molecule enriched with a stable isotope, such as ¹³C or ²H (deuterium), and then analyzing the distribution of the isotope in the final product. This information provides direct evidence for the building blocks and enzymatic reactions involved in its formation.

The biosynthesis of branched-chain hydrocarbons like 2-Methyl-6-propyldodecane is of significant interest. While the precise pathway for this specific compound is not extensively documented in publicly available research, general principles of fatty acid and polyketide biosynthesis can be extrapolated. These pathways often utilize simple building blocks like acetate (B1210297) and propionate (B1217596). nih.govbeilstein-journals.orgnih.gov

A common strategy involves the use of ¹³C-labeled precursors. For instance, feeding an organism with [1-¹³C]acetate or [2-¹³C]acetate can help determine the orientation of acetate units in the carbon skeleton. nih.gov Similarly, labeled propionate can reveal the origin of methyl branches. nih.gov In the case of 2-Methyl-6-propyldodecane, the methyl group at the C2 position and the propyl group at the C6 position suggest the incorporation of precursors other than just acetate. For example, the methyl branch could arise from the use of methylmalonyl-CoA instead of malonyl-CoA during chain elongation, a common mechanism in polyketide biosynthesis. nih.gov Another possibility is methylation by S-adenosyl methionine (SAM). nih.gov

A hypothetical labeling experiment to investigate the biosynthesis of 2-Methyl-6-propyldodecane could involve the following labeled precursors:

[1,2-¹³C₂]acetate: To identify the two-carbon units that make up the dodecane (B42187) backbone.

[¹³C]propionate: To test if the propyl group at C6 is incorporated directly from a propionate-derived unit.

[methyl-¹³C]methionine: To determine if the methyl group at C2 is introduced via a methylation reaction. nih.gov

¹³C-labeled isoleucine: This amino acid can be a precursor to starter units in polyketide synthesis, potentially contributing to the branched structure. beilstein-journals.org

Following the administration of these labeled compounds, the 2-Methyl-6-propyldodecane would be isolated, and its ¹³C NMR or mass spectrum would be analyzed to determine the positions and extent of isotopic enrichment. This data would provide crucial insights into the biosynthetic logic leading to this specific branched alkane. For example, anaerobic alkane metabolism studies have successfully used stable-isotope-labeled alkanes to demonstrate their oxidation to fatty acids, where exogenous carbon is added subterminally. asm.org

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and conformational properties of molecules like 2-Methyl-6-propyldodecane. shu.ac.uk These techniques are sensitive to the vibrations of chemical bonds and can be used to create a unique molecular "fingerprint".

Infrared (IR) Absorption Spectroscopy for Functional Group and Conformation Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in organic molecules. wiley.com For an alkane like 2-Methyl-6-propyldodecane, the IR spectrum is characterized by absorptions arising from C-H and C-C bond vibrations. libretexts.org The absence of strong absorptions in other regions is indicative of a saturated hydrocarbon structure.

The primary IR absorptions for 2-Methyl-6-propyldodecane are expected in the following regions:

C-H Stretching: Strong absorptions are expected in the 2850-2960 cm⁻¹ region, characteristic of sp³ C-H bonds in alkanes. libretexts.orgpressbooks.pub The presence of methyl (CH₃) and methylene (CH₂) groups will contribute to this complex band. Asymmetric and symmetric stretching vibrations of these groups typically appear as distinct, though often overlapping, peaks. researchgate.net

C-H Bending (Deformation): Absorptions due to the bending of C-H bonds occur at lower wavenumbers. Methyl C-H bending vibrations are typically found around 1450-1470 cm⁻¹ (asymmetric) and 1370-1380 cm⁻¹ (symmetric, often referred to as the "umbrella" mode). libretexts.org Methylene C-H scissoring vibrations also appear in the 1450-1470 cm⁻¹ range. libretexts.org

C-C Vibrations: Carbon-carbon stretching and bending vibrations occur in the fingerprint region (below 1500 cm⁻¹) and are generally weak and complex for acyclic alkanes. libretexts.org

Conformational Analysis:

IR spectroscopy can also provide insights into the conformational state of long-chain alkanes. nih.govmaricopa.edu The positions of certain vibrational bands, particularly the CH₂ rocking and bending modes, are sensitive to the conformational order of the alkane chain. researchgate.net In the solid state or at low temperatures, long-chain alkanes tend to adopt a more ordered, all-trans (planar zigzag) conformation. In the liquid state, the presence of gauche conformers introduces disorder. This can lead to broadening of the IR bands and subtle shifts in their positions. researchgate.net For branched alkanes like 2-Methyl-6-propyldodecane, the side chains introduce additional conformational complexity.

A key parameter derived from IR spectra of hydrocarbons is the branching factor, which can be calculated from the ratio of the intensities of the methylene and methyl group absorptions. researchgate.net This ratio provides an indication of the degree of branching in a hydrocarbon sample.

Interactive Data Table: Expected IR Absorption Bands for 2-Methyl-6-propyldodecane

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretching | -CH₃ | ~2962 | Strong |

| Asymmetric Stretching | -CH₂- | ~2925 | Strong |

| Symmetric Stretching | -CH₃ | ~2872 | Medium |

| Symmetric Stretching | -CH₂- | ~2853 | Medium |

| Asymmetric Bending | -CH₃ | ~1460 | Medium |

| Scissoring | -CH₂- | ~1465 | Medium |

| Symmetric Bending (Umbrella) | -CH₃ | ~1375 | Medium |

| Rocking | -(CH₂)n- (n≥4) | ~720 | Weak |

Note: The exact peak positions can vary slightly depending on the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to IR spectroscopy. shu.ac.uk While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. For hydrocarbons, C-C bond vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

Key Raman-active modes for 2-Methyl-6-propyldodecane include:

C-H Stretching: Similar to IR, strong bands are observed in the 2800-3000 cm⁻¹ region. The intensity ratio of bands corresponding to asymmetric stretching of CH₂ and CH₃ groups can be related to the chain length and branching. nih.gov

Longitudinal Acoustic Mode (LAM): This low-frequency mode, often observed in the Raman spectra of solid n-alkanes, corresponds to an accordion-like vibration of the entire carbon chain. nih.govresearchgate.net The frequency of the LAM is inversely proportional to the length of the all-trans chain segment. For branched alkanes, the interpretation of the LAM is more complex, but it can still provide information about the conformation of the longest linear chain segment. nih.gov

Disorder Longitudinal Acoustic Mode (D-LAM): In liquid or disordered alkanes, a broad band known as the D-LAM appears, which is related to the presence of various conformations. nih.gov

C-C Stretching: Bands in the 800-1200 cm⁻¹ region are associated with C-C stretching vibrations. The positions and intensities of these bands are sensitive to the conformation of the carbon skeleton. nih.gov For instance, specific bands around 1060 and 1130 cm⁻¹ are characteristic of trans C-C bonds, while a band around 1080 cm⁻¹ is associated with gauche conformations. acs.org

Studies on branched alkanes have shown that the main carbon chains tend to remain in an extended, planar zigzag form in the solid state. nih.gov Raman spectroscopy, particularly through the analysis of the LAM and C-C stretching regions, can be used to confirm such conformational preferences. nih.govresearchgate.net

Emerging Analytical Platforms and Chemometric Approaches

The analysis of complex hydrocarbon mixtures, which may contain isomers like 2-Methyl-6-propyldodecane, benefits from the development of advanced analytical platforms and data analysis techniques. These approaches aim to improve separation, identification, and source attribution.

Development of Untargeted Metabolomics Workflows for Complex Mixtures

Untargeted metabolomics provides a comprehensive analytical approach to profile all detectable small molecules in a sample without a preconceived bias. creative-proteomics.com While traditionally applied to biological samples, the principles of untargeted metabolomics are increasingly being adapted for the analysis of complex chemical mixtures, including petroleum hydrocarbons. acs.orgnih.gov

A typical untargeted workflow for analyzing a complex mixture that could contain 2-Methyl-6-propyldodecane involves several key steps:

Sample Preparation: This step is crucial and aims to extract the compounds of interest from the sample matrix. For hydrocarbons, this might involve liquid-liquid extraction or solid-phase extraction.

Instrumental Analysis: High-resolution separation and detection techniques are essential.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced separation power compared to conventional GC, making it well-suited for resolving the numerous isomers present in hydrocarbon mixtures. leeder-analytical.comsintef.no

Mass Spectrometry (MS): Coupling GC or GCxGC to a high-resolution mass spectrometer (such as a time-of-flight, TOF, or Orbitrap analyzer) allows for accurate mass determination and elemental formula prediction, which are critical for identifying unknown compounds. creative-proteomics.comnih.gov

Vacuum Ultraviolet (VUV) Spectroscopy: GC-VUV is an emerging technique where compounds are identified based on their unique absorption spectra in the vacuum ultraviolet region. This provides an alternative to mass spectrometry for the deconvolution and identification of co-eluting isomers. vuvanalytics.comperkinelmer.com

Data Processing and Analysis: The large and complex datasets generated by these techniques require sophisticated software for tasks such as peak deconvolution, alignment, and normalization. acs.org

The goal of an untargeted approach is to create a comprehensive chemical inventory of the sample. This allows for the discovery of unexpected compounds and provides a detailed chemical fingerprint that can be used for comparison and classification purposes.

Chemometric Analysis of Spectroscopic Data for Source Attribution

Chemometrics employs multivariate statistical methods to extract meaningful information from large and complex chemical datasets. viurrspace.caosti.gov In the context of hydrocarbon analysis, chemometrics is a powerful tool for source attribution, which involves determining the origin of a sample based on its chemical profile. nih.govsaudijournals.com

When analyzing spectroscopic data (e.g., from GC-MS, IR, or Raman), the entire spectrum or a significant portion of it can be treated as a chemical fingerprint. Chemometric techniques can then be used to compare these fingerprints and identify patterns that differentiate samples from different sources.

Commonly used chemometric methods include:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining the most important information. viurrspace.canih.gov It can be used to visualize the relationships between samples and identify clusters of similar samples, which may indicate a common origin. researchgate.net

Partial Least Squares (PLS): PLS is a supervised regression method that can be used to build predictive models. saudijournals.com For example, a PLS model could be trained to predict the source of a hydrocarbon sample based on its spectroscopic data.

Hierarchical Cluster Analysis (HCA): HCA is another unsupervised method that groups samples into a hierarchy of clusters based on their similarity. saudijournals.com

These chemometric approaches have been successfully applied to various hydrocarbon analysis problems, such as identifying the source of oil spills and detecting adulteration in fuels. osti.govsaudijournals.com By applying these methods to detailed analytical data that includes information on specific isomers like 2-Methyl-6-propyldodecane, it is possible to achieve a high degree of confidence in source attribution. viurrspace.ca

Interactive Data Table: Chemometric Techniques in Hydrocarbon Analysis

| Technique | Type | Primary Application | Description |

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, pattern recognition, dimensionality reduction. | Transforms the original variables into a smaller set of uncorrelated variables (principal components) that capture the maximum variance in the data. viurrspace.canih.gov |

| Partial Least Squares (PLS) | Supervised | Calibration, prediction, classification. | Relates two data matrices (e.g., spectral data and source information) by finding latent variables that maximize the covariance between them. saudijournals.com |

| Hierarchical Cluster Analysis (HCA) | Unsupervised | Grouping and classification. | Builds a hierarchy of clusters, either by repeatedly merging smaller clusters (agglomerative) or splitting larger ones (divisive). saudijournals.com |

| Soft Independent Modeling of Class Analogy (SIMCA) | Supervised | Classification. | Builds a PCA model for each class of samples. New samples are then classified based on their distance to each class model. researchgate.net |

Environmental Fate and Biogeochemical Cycling of 2 Methyl 6 Propyldodecane

Microbial Degradation Pathways and Associated Enzyme Systems

Microbial degradation is a primary mechanism for the removal of alkanes from the environment. A diverse range of microorganisms has evolved specialized enzymatic machinery to utilize these hydrocarbons as sources of carbon and energy. frontiersin.org

Numerous microorganisms, including bacteria, fungi, and yeasts, are capable of degrading alkanes. frontiersin.orgnih.gov Among the most well-studied are hydrocarbonoclastic bacteria (HCB), which are highly specialized for hydrocarbon degradation and play a crucial role in the bioremediation of oil-contaminated environments. frontiersin.org The genus Alcanivorax, for example, can assimilate a variety of linear and branched alkanes. frontiersin.orgnih.gov While present in low numbers in unpolluted seawater, their populations can increase significantly after an oil spill. frontiersin.org

Research has identified several bacterial genera with the ability to degrade alkanes, including branched varieties. These isolates are often found in petroleum-contaminated sites, suggesting their adaptation to hydrocarbon-rich environments. nih.gov Branched-chain alkanes are generally considered more resistant to degradation than their linear counterparts; however, some bacteria, like Alcanivorax, can degrade them efficiently. frontiersin.orgscispace.com

Table 1: Examples of Alkane-Degrading Bacterial Genera

| Genus | Environment/Source | Notes |

|---|---|---|

| Pseudomonas | Petroleum-spilled soil, wastewater | Includes species that produce enzymes for hydrocarbon degradation. nih.govscholarena.combhu.ac.in |

| Rhodococcus | Petroleum reservoir wastewater | Capable of degrading a range of alkanes. nih.gov |

| Alcanivorax | Marine environments | Specialized in degrading linear and branched alkanes. frontiersin.orgnih.gov |

| Acinetobacter | Soil, water | Contains species with multiple alkane hydroxylase genes. researchgate.net |

| Stenotrophomonas | Petroleum reservoir wastewater | Isolated from hydrocarbon-contaminated environments. nih.gov |

| Geobacillus | Thermophilic environments | Contains species that degrade long-chain alkanes. nih.govscispace.com |

This table is illustrative and not exhaustive.

The initial step in the aerobic degradation of alkanes is catalyzed by a class of enzymes called alkane hydroxylases. nih.govfrontiersin.org These enzymes introduce an oxygen atom into the alkane molecule, making it more susceptible to further enzymatic action. frontiersin.orgifpenergiesnouvelles.fr Several types of alkane hydroxylases exist, each with preferences for alkanes of different chain lengths and structures. frontiersin.orgresearchgate.net

AlkB (Integral Membrane Non-Heme Iron Monooxygenases): This is the most extensively characterized alkane hydroxylase system, found in many bacteria like Pseudomonas putida GPo1. It typically oxidizes medium-chain n-alkanes (C5–C12) and can also act on branched and cyclic alkanes. nih.govfrontiersin.orgasm.org The system consists of three components: the alkane hydroxylase (AlkB), rubredoxin (AlkG), and rubredoxin reductase (AlkT). nih.govfrontiersin.org

Cytochrome P450 (CYP) Hydroxylases: These enzymes, such as those from the CYP153 family, are soluble P450s that can hydroxylate medium-chain alkanes (C6-C11) at the terminal position with high selectivity. frontiersin.org They are found in various bacteria, including Mycobacterium and Alcanivorax. nih.govasm.org

LadA and AlmA (Long-Chain Alkane Monooxygenases): For longer-chain alkanes (>C15), bacteria employ different enzyme systems. LadA, found in Geobacillus thermodenitrificans, and AlmA, found in Acinetobacter, are examples of enzymes that oxidize these larger molecules. frontiersin.orgnih.govasm.org

Following the initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then a fatty acid. Lipases (triacylglycerol hydrolases) can play a role in the degradation of petroleum hydrocarbons. researchgate.neter-journal.com While their primary role is the hydrolysis of triglycerides, their activity has been linked to the breakdown of organic pollutants in soil and water. researchgate.neter-journal.comsciepub.com Lipase-producing bacteria, such as Pseudomonas and Bacillus, are often found in oil-contaminated environments and are considered useful for bioremediation. bhu.ac.iner-journal.com The enzymes may help in breaking down oily substances, increasing the bioavailability of hydrocarbons for microbial uptake. scholarena.com

Microorganisms can degrade alkanes under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, utilizing distinct molecular pathways. nih.govfrontiersin.org

Aerobic Degradation: Under aerobic conditions, the degradation is initiated by oxygenases. frontiersin.org There are four main pathways for the initial attack on n-alkanes, which can also be relevant for branched alkanes frontiersin.orgifpenergiesnouvelles.fr:

Monoterminal Oxidation: The most common pathway, where an alkane hydroxylase attacks one of the terminal methyl groups to form a primary alcohol. This is followed by oxidation to the corresponding aldehyde and fatty acid, which then enters the β-oxidation pathway for energy generation. researchgate.netnih.govfrontiersin.org

Biterminal Oxidation: Both ends of the alkane are oxidized to form a dicarboxylic acid. frontiersin.orgifpenergiesnouvelles.fr

Subterminal Oxidation: The oxidation occurs at an internal carbon atom, producing a secondary alcohol. This is then converted to a ketone. A Baeyer-Villiger monooxygenase may then convert the ketone into an ester, which is subsequently cleaved by an esterase. nih.govifpenergiesnouvelles.fr For a branched alkane like 2-Methyl-6-propyldodecane, oxidation could potentially occur at various internal positions.

Finnerty Pathway: A less common pathway proposed for Acinetobacter sp., involving the formation of alkyl hydroperoxides. researchgate.netnih.gov

Anaerobic Degradation: In the absence of oxygen, other electron acceptors like nitrate (B79036) or sulfate (B86663) are used. nih.govfrontiersin.org Two primary mechanisms have been identified for anaerobic n-alkane degradation nih.govfrontiersin.orgnih.gov:

Fumarate Addition: The alkane is activated by the addition of its carbon backbone to a molecule of fumarate. This reaction is catalyzed by an alkylsuccinate synthase. This pathway has been observed in sulfate-reducing and denitrifying bacteria. frontiersin.org

Carboxylation: An alternative pathway involves the carboxylation of the alkane. For instance, the strain Hxd3 has been shown to transform an alkane to a fatty acid via subterminal carboxylation at the C3 position, followed by the elimination of the adjacent terminal carbon atoms. nih.gov

For branched alkanes, these pathways may be modified, and the degradation is often slower and less complete than for linear alkanes. scispace.com

Environmental Transport, Distribution, and Persistence in Diverse Compartments

The movement and persistence of 2-Methyl-6-propyldodecane in the environment are dictated by its physical and chemical properties, such as its low water solubility and moderate volatility.

Due to their hydrophobic nature, alkanes like 2-Methyl-6-propyldodecane have a low affinity for water and tend to associate with solid phases in the environment, such as soil and sediment particles. copernicus.org This process, known as sorption, is a key factor controlling their environmental distribution and bioavailability. mdpi.com

Sorption in soils and sediments is often described as a "dual-mode" process nih.gov:

Absorption into Amorphous Organic Matter (AOM): Alkanes can partition into the soft, amorphous fraction of soil organic matter. This is generally a linear sorption process, where the amount sorbed is directly proportional to the concentration in the water. nih.gov

Adsorption onto Carbonaceous Geosorbents: A stronger, nonlinear adsorption can occur on hard, carbonaceous materials like black carbon (soot), coal, and kerogen. nih.gov This type of sorption can dominate at low aqueous concentrations and is particularly significant for planar molecules, though it also affects non-planar compounds like alkanes. nih.govresearchgate.net

Table 2: Physicochemical Properties of 2-Methyl-6-propyldodecane and Related Compounds

| Property | 2-Methyl-6-propyldodecane | n-Tetradecane (C14) | n-Dodecane (C12) |

|---|---|---|---|

| Molecular Formula | C₁₄H₃₀ nih.gov | C₁₄H₃₀ | C₁₂H₂₆ |

| Molecular Weight | 198.39 g/mol nih.gov | 198.40 g/mol | 170.34 g/mol |

| LogP (Octanol-Water Partition Coeff.) | 7.2 (Computed) nih.gov | 7.66 | 6.10 |

| Water Solubility | Very Low (Estimated) | 0.0022 mg/L | 0.0037 mg/L |

| Vapor Pressure | Low (Estimated) | 2.1 Pa @ 25°C | 17.7 Pa @ 25°C |

Data for n-tetradecane and n-dodecane from various chemical property databases. Data for 2-Methyl-6-propyldodecane is primarily from PubChem and is computationally derived.

While having a relatively low vapor pressure, branched alkanes can volatilize from soil and water surfaces into the atmosphere. The rate of volatilization depends on factors such as temperature, air and water flow rates, and the degree of sorption to solids.

Once in the atmosphere, the primary degradation pathway for alkanes is oxidation by hydroxyl radicals (•OH), which are photochemically produced during the day. researchgate.net This reaction initiates a complex series of chemical transformations. copernicus.org The presence of branching in an alkane's structure can affect its atmospheric chemistry. Branched alkanes can be significant precursors to secondary organic aerosol (SOA) formation in urban environments. copernicus.org However, branching can also decrease the ability of the molecule to undergo certain reactions, like autoxidation, which tends to form low-volatility products that contribute to SOA. copernicus.org The atmospheric lifetime of an alkane is determined by its reaction rate with •OH radicals; more reactive alkanes have shorter lifetimes. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Methyl-6-propyldodecane |

| Acetyl-CoA |

| Alcohols |

| Aldehydes |

| Alkanes |

| Alkyl hydroperoxides |

| Alkylsuccinate |

| Butane |

| Carbon dioxide |

| Carboxylic acids |

| Dicarboxylic acids |

| Dodecane (B42187) |

| Esters |

| Fatty acids |

| Fumarate |

| Ketones |

| Methane |

| Pentane |

| Propane |

| Tetradecane |

Bioremediation and Phytoremediation Strategies for Hydrocarbon Contamination

The remediation of sites contaminated with petroleum hydrocarbons, such as the branched alkane 2-Methyl-6-propyldodecane, presents a significant environmental challenge. Bioremediation and phytoremediation are two promising, cost-effective, and environmentally friendly approaches that harness natural processes to degrade or detoxify such contaminants. nih.govmdpi.com These in-situ technologies are particularly advantageous for large-scale applications where excavation and off-site treatment are not economically viable. wpmucdn.com

Bioremediation relies on the metabolic capabilities of microorganisms, including bacteria and fungi, to transform complex hydrocarbons into simpler, less toxic compounds like carbon dioxide and water. nih.govmdpi.com Phytoremediation, on the other hand, involves the use of plants and their associated rhizosphere microorganisms to clean up contaminated soils and water. wpmucdn.comfrontiersin.org The effectiveness of both strategies is intrinsically linked to the chemical structure of the contaminant, environmental conditions, and the specific biological agents involved. mdpi.com

For a compound like 2-Methyl-6-propyldodecane, a C16 branched alkane, its susceptibility to microbial degradation is generally lower than that of linear alkanes but higher than that of more complex molecules like polycyclic aromatic hydrocarbons (PAHs). nih.gov The presence of branching in its structure can pose a challenge for microbial enzymes, but numerous microorganisms have evolved specific pathways to metabolize such compounds. core.ac.uk

Bioremediation Approaches

The core of bioremediation lies in creating optimal conditions for microbial activity. This can be achieved through two main strategies: biostimulation and bioaugmentation. nih.gov

Biostimulation: This approach involves stimulating the growth and activity of the indigenous hydrocarbon-degrading microbial populations already present at a contaminated site. mdpi.com This is typically done by adding nutrients, such as nitrogen and phosphorus, and electron acceptors like oxygen, which are often limiting factors in hydrocarbon-rich environments. frontiersin.orgnih.gov Optimizing physical parameters like pH and temperature is also a critical component of biostimulation. researchgate.net

Bioaugmentation: This strategy involves the introduction of specific, pre-selected microorganisms with known hydrocarbon-degrading capabilities to a contaminated site. frontiersin.org This is particularly useful when the indigenous microbial population lacks the necessary metabolic pathways to degrade the target contaminants or when the contamination level is exceedingly high. mdpi.com

Microbial degradation of alkanes is initiated by enzymes called monooxygenases, which introduce an oxygen atom into the alkane molecule, making it more susceptible to further breakdown. researchgate.net For medium-chain alkanes (C10-C20), which includes 2-Methyl-6-propyldodecane, specific enzyme systems like alkane hydroxylases are crucial. core.ac.uk The resulting fatty acids are then metabolized through the β-oxidation pathway. frontiersin.org

| Microorganism Genus | Hydrocarbon Degradation Capability | Relevant Research Findings |

| Pseudomonas | Capable of degrading a wide range of alkanes and PAHs. researchgate.net | Strains have been shown to produce biosurfactants that increase the bioavailability of hydrophobic hydrocarbons. mdpi.com |

| Alcanivorax | Specialized in degrading linear and branched alkanes. Often becomes dominant in oil-spilled marine environments. nih.govfrontiersin.org | Can utilize alkanes ranging from C5 to C36. Possesses various alkane monooxygenase genes. frontiersin.org |

| Acinetobacter | Degrades a variety of hydrocarbons, including alkanes. nih.gov | A strain of Acinetobacter radioresistens removed up to 80% of total petroleum hydrocarbons in a study. mdpi.com |

| Rhodococcus | Known for its ability to degrade a broad spectrum of hydrophobic compounds, including branched alkanes. researchgate.net | Possesses multiple alkane hydroxylase systems, allowing for the degradation of a wide range of alkanes. frontiersin.org |

| Bacillus | Some species are effective degraders of petroleum hydrocarbons. frontiersin.org | An indigenous Bacillus sonorensis strain was used in a biopile system to enhance the degradation of weathered oil. frontiersin.org |

Phytoremediation Mechanisms

Phytoremediation is a multifaceted approach that utilizes several plant-based mechanisms to remediate hydrocarbon-contaminated soils. wpmucdn.com The interaction between plants and their root-associated microbes (the rhizosphere effect) is fundamental to the success of this technology. plos.orgnih.gov

Key phytoremediation mechanisms for hydrocarbons include:

Rhizodegradation: This is the most significant mechanism for petroleum hydrocarbon removal. wpmucdn.com Plants release exudates (sugars, alcohols, and acids) from their roots, which stimulate the growth and activity of hydrocarbon-degrading microorganisms in the rhizosphere. plos.org This enhanced microbial population accelerates the breakdown of contaminants.

Phytodegradation: Plants can take up certain organic contaminants and break them down within their tissues using their own metabolic enzymes. tandfonline.com

Phytovolatilization: Plants can take up volatile organic compounds (VOCs) from the soil and release them into the atmosphere through their leaves. wpmucdn.com

Phytostabilization: Plants can reduce the mobility and bioavailability of contaminants by binding them to soil particles or their roots, thereby preventing their migration into groundwater or the food chain. tandfonline.com

The selection of plant species is crucial for effective phytoremediation. Tolerant, fast-growing species with extensive root systems are generally preferred. Legumes, which can fix atmospheric nitrogen, are particularly beneficial as they can help alleviate the nitrogen limitation common in oil-contaminated soils. frontiersin.orgroutledge.com

| Plant Species | Remediation Mechanism(s) | Research Findings on Hydrocarbon Remediation |

| Ryegrass (Lolium spp.) | Rhizodegradation | Root activities have been shown to increase the number of petroleum-degrading rhizobacteria. nih.gov |

| Alfalfa (Medicago sativa) | Rhizodegradation, Nitrogen Fixation | Enhances the population of hydrocarbon-degrading microbes in the root zone. nih.gov As a legume, it enriches the soil with nitrogen. routledge.com |

| Jatropha (Jatropha curcas) | Rhizodegradation, Phytodegradation | Demonstrated significant removal of petroleum hydrocarbons, with higher efficiency compared to some other species in certain studies. tandfonline.com |

| Vetiver Grass (Chrysopogon zizanioides) | Phytostabilization, Rhizodegradation | Highly tolerant to hydrocarbon contamination and effective in stabilizing contaminated soils. tandfonline.com |

| Crested Wheatgrass (Agropyron cristatum) | Rhizodegradation | Found to be a more effective hydrocarbon degrader than some native species in studies on Canadian contaminated sites. usask.ca |

The synergy between plants and microorganisms is a cornerstone of effective remediation strategies for complex organic pollutants like 2-Methyl-6-propyldodecane. frontiersin.orgcore.ac.uk By enhancing microbial activity and improving soil conditions, these green technologies offer a sustainable path toward the restoration of hydrocarbon-contaminated environments.

Theoretical and Computational Investigations of 2 Methyl 6 Propyldodecane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For a branched alkane like 2-Methyl-6-propyldodecane, these calculations provide insights into its stability, reactivity, and the nature of its chemical bonds.

Determination of Molecular Orbitals and Electron Density Distributions

The electronic structure of 2-Methyl-6-propyldodecane is characterized by its molecular orbitals, which are mathematical functions describing the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap, the energy difference between these two orbitals, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org

For alkanes, the HOMO-LUMO gap generally decreases as the carbon chain length increases. researchgate.net This is because the addition of more C-C and C-H bonds leads to a greater number of molecular orbitals that are closer in energy. While specific values for 2-Methyl-6-propyldodecane are not published, it is expected to have a relatively large HOMO-LUMO gap, characteristic of alkanes, rendering it generally unreactive under normal conditions. ucalgary.cascienceskool.co.uk

The electron density distribution in 2-Methyl-6-propyldodecane, as in all alkanes, is characterized by a high degree of localization in the C-C and C-H sigma (σ) bonds. These bonds are formed from the overlap of sp³ hybrid orbitals on carbon with each other and with the 1s orbitals of hydrogen. ucalgary.ca The electron density is fairly evenly distributed, making the molecule nonpolar. youtube.com This low polarity is a key factor in its physical properties, such as its insolubility in water. wou.edu

Prediction of Reactivity Descriptors and Reaction Sites

Reactivity descriptors, derived from quantum chemical calculations, can predict the most likely sites for chemical reactions. For alkanes, which are generally inert, reactions typically require energetic input like heat or UV light and often proceed via a free-radical mechanism. pressbooks.publibretexts.org

The reactivity of hydrogen atoms in an alkane varies depending on their position. Tertiary hydrogens (attached to a carbon bonded to three other carbons) are generally more reactive towards free radical substitution than secondary hydrogens (attached to a carbon bonded to two other carbons), which are in turn more reactive than primary hydrogens (attached to a carbon bonded to only one other carbon). libretexts.orgmsu.edu This is because the stability of the resulting free radical follows the order: tertiary > secondary > primary. In 2-Methyl-6-propyldodecane, there are two tertiary hydrogens (at C2 and C6), making these the most probable sites for radical abstraction in reactions like halogenation.

Table 1: Predicted Reactivity of Hydrogen Atoms in 2-Methyl-6-propyldodecane

| Hydrogen Type | Position | Relative Reactivity |

| Primary | Methyl groups | Low |

| Secondary | Methylene (B1212753) groups | Medium |

| Tertiary | C2 and C6 | High |

This table is illustrative and based on general principles of alkane reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the motion of atoms and molecules over time. For a flexible molecule like 2-Methyl-6-propyldodecane, MD simulations provide detailed insights into its conformational landscape and how it interacts with other molecules.

Simulation of Conformational Ensembles and Flexibility

Due to the free rotation around its numerous C-C single bonds, 2-Methyl-6-propyldodecane can exist in a vast number of different spatial arrangements, known as conformations. maricopa.edu The collection of all possible conformations and their relative probabilities is the conformational ensemble. The most stable conformations are those that minimize steric hindrance, which is the repulsion between bulky groups. libretexts.org Generally, staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are more stable than eclipsed conformations. libretexts.org The anti conformation, where the largest substituents are 180° apart, is typically the most stable. maricopa.edu

Analysis of Intermolecular Forces and Solvent Effects

The interactions between molecules of 2-Methyl-6-propyldodecane, and between it and solvent molecules, are dominated by weak van der Waals forces, specifically London dispersion forces. stackexchange.com These forces arise from temporary fluctuations in electron density. The strength of these forces depends on the surface area of the molecule. Branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact compared to a linear isomer. stackexchange.comtutorchase.com This results in weaker intermolecular forces for branched alkanes, leading to lower boiling points. tutorchase.comvaia.com

Solvent can have a significant impact on the conformational preferences of alkanes. frontiersin.org In a nonpolar solvent, the conformational equilibrium will be similar to the gas phase. However, in a polar solvent, the alkane molecule may adopt a more compact conformation to minimize the unfavorable interactions with the solvent. MD simulations can explicitly model solvent molecules around 2-Methyl-6-propyldodecane to study these effects in detail. tue.nl

Predictive Modeling of Thermophysical Properties and Transport Phenomena

Predictive models, often based on quantitative structure-property relationships (QSPR), are used to estimate the thermophysical properties of compounds where experimental data is lacking. researchgate.net These models are particularly useful for large families of compounds like alkanes.

Methods like group contribution models and machine learning algorithms can predict properties such as boiling point, heat of vaporization, heat capacity, viscosity, and thermal conductivity. researchgate.netwikipedia.orgnumberanalytics.com For instance, the Joback method is a well-known group contribution method that estimates several properties based on the functional groups present in a molecule. wikipedia.org More advanced machine learning models can be trained on large datasets of known compounds to provide highly accurate predictions for new molecules. researchgate.netgarethconduit.org

Table 2: Predicted Thermophysical Properties of Branched Alkanes (Illustrative)

| Property | General Trend with Branching | Predicted Value Range for C16 Alkanes |

| Boiling Point | Decreases | 270-290 °C |

| Heat of Vaporization | Decreases | 50-60 kJ/mol |

| Liquid Density | Generally decreases | 0.76-0.78 g/cm³ |

| Viscosity | Increases | Varies significantly |

This table provides illustrative ranges for C16 branched alkanes based on general trends and predictive models. Specific, validated data for 2-Methyl-6-propyldodecane is not available.

These predictive models are invaluable in chemical engineering and materials science for designing and optimizing processes involving branched alkanes.

Estimation of Thermal Conductivity and Viscosity

The thermal conductivity and viscosity of hydrocarbons are critical properties for engineering applications, especially in heat transfer and fluid dynamics. For branched alkanes like 2-Methyl-6-propyldodecane, these properties are influenced by molecular structure, including chain length and the degree of branching.

Thermal Conductivity: The thermal conductivity of alkanes is a measure of their ability to conduct heat. Generally, the thermal conductivity of liquid n-alkanes increases with the length of the carbon chain. auburn.edu However, branching tends to lower the thermal conductivity compared to linear isomers of the same carbon number. researchgate.net This is because the irregular shape of branched molecules hinders the efficient transfer of thermal energy between them. researchgate.net

Estimation of the thermal conductivity of 2-Methyl-6-propyldodecane would involve computational models that account for its specific isomeric structure. Methods like the transient hot-wire technique are used experimentally for alkanes, and the data from such measurements on related compounds help in refining predictive models. researchgate.netresearchgate.net For instance, experimental data for isomers of hexane (B92381) and heptane (B126788) show clear differences in thermal conductivity based on their branching structure. researchgate.net Models like the Extending Corresponding States (ECS) model are used in engineering software to predict the thermal conductivity of fluid mixtures, which can be adapted for single components with appropriate parameters. uwa.edu.au

Viscosity: Viscosity, a measure of a fluid's resistance to flow, is highly dependent on molecular structure. For alkanes, viscosity generally increases with molecular weight. libretexts.org However, branching has a complex effect. While increased branching can lower the boiling point due to reduced surface area and weaker van der Waals forces, its impact on viscosity is more nuanced. libretexts.orglibretexts.org

Computational methods like Nonequilibrium Molecular Dynamics (NEMD) simulations are employed to predict the viscosity of alkanes. aip.org These simulations model the interactions between molecules to derive macroscopic properties. Studies have shown that traditional united-atom (UA) models can underpredict the viscosity of branched and long-chain alkanes, while all-atom (AA) models, which explicitly model hydrogen atoms, can provide more accurate, albeit computationally intensive, predictions. aip.org The development of accurate force fields and parameters, especially for hydrogen interactions and methyl group rotations, is crucial for reliable viscosity simulations. aip.org Other approaches, such as those based on the Free Volume Theory and corresponding states models, are also used to predict the viscosity of long-chain alkanes as a function of temperature and pressure. researchgate.net

A hypothetical comparison of the estimated properties of 2-Methyl-6-propyldodecane with its linear isomer, n-hexadecane, is presented below.

| Property | n-Hexadecane (Linear) | 2-Methyl-6-propyldodecane (Branched) | Rationale |

| Boiling Point | Higher | Lower | Branching reduces surface area, leading to weaker van der Waals forces. libretexts.org |

| Thermal Conductivity | Higher | Lower | Irregular shape of branched molecules reduces efficient heat transfer. researchgate.net |

| Viscosity | Higher | Generally Lower | Branching can disrupt the ability of molecules to align and resist flow, though this is a complex relationship. |

Prediction of Phase Behavior and Phase Transitions

The phase behavior of a substance describes its state (solid, liquid, or gas) under different conditions of temperature and pressure. For a complex alkane like 2-Methyl-6-propyldodecane, predicting its phase transitions—melting point and boiling point—is crucial for understanding its behavior in various environments.

The phase diagram of a hydrocarbon mixture is influenced by the chain length and composition of its components. youtube.com As the hydrocarbon chains become longer and heavier, the phase diagram shifts. youtube.com For a single-component system like 2-Methyl-6-propyldodecane, computational methods can predict its phase transition temperatures.

The boiling point of alkanes increases with molecular size due to stronger van der Waals dispersion forces. libretexts.org However, for isomers, increased branching tends to lower the boiling point because the more compact, spherical shape reduces the surface area available for intermolecular contact. libretexts.orglibretexts.org Therefore, 2-Methyl-6-propyldodecane would be expected to have a lower boiling point than its straight-chain isomer, n-hexadecane.

Predicting the melting point is more complex. While it also generally increases with molecular weight, the effect of branching is less straightforward. More compact and symmetrical molecules can sometimes pack more efficiently into a crystal lattice, leading to a higher melting point compared to less symmetrical isomers. youtube.com

Computational techniques like configurational-bias Monte Carlo simulations can be used to determine the vapor-liquid coexistence curves and critical temperatures of alkanes. aps.org These methods have shown that for bulk fluids, branched alkanes typically have lower critical temperatures than their linear counterparts. aps.org

Cheminformatics and Quantitative Structure-Activity Relationships (QSAR)

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key area within this is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties.

Development of Structure-Property Relationship Models for Branched Alkanes

QSPR models are invaluable for predicting the physicochemical properties of compounds like 2-Methyl-6-propyldodecane, where experimental data may be lacking. These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict properties such as boiling point, density, and viscosity. researchgate.netacs.org

The development of a QSPR model involves several steps:

Data Collection: Gathering a dataset of molecules (in this case, branched alkanes) with known experimental values for the property of interest.

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each molecule in the dataset. These can include constitutional, topological, and quantum-chemical descriptors. nih.gov

Model Building: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to find a correlation between the descriptors and the property. researchgate.nettandfonline.com

Validation: Testing the model's predictive power on an external set of compounds not used in the model development. nih.gov

For branched alkanes, topological indices, which describe the connectivity of atoms in a molecule, have been successfully used to build QSPR models for properties like boiling point, molar volume, and heat of vaporization. researchgate.net Advanced approaches may use graphs of atomic orbitals (GAOs) to better represent the molecular structure. researchgate.net For instance, a study on various alkanes demonstrated high correlation coefficients for predicting properties like boiling points and densities using such models. researchgate.net

In Silico Screening for Environmental Persistence or Reactivity

In silico screening methods are used to assess the potential environmental fate of chemicals before they are synthesized or released into the environment. For a hydrocarbon like 2-Methyl-6-propyldodecane, key concerns would be its persistence (how long it remains in the environment) and its reactivity (how it transforms).

Alkanes are generally considered to have low chemical reactivity due to their strong, non-polar carbon-carbon and carbon-hydrogen bonds. libretexts.org Their primary reaction in the environment is oxidation. In the atmosphere, this can be initiated by hydroxyl radicals. In soil and water, biodegradation by microorganisms is the main degradation pathway.

QSAR models can be used to predict a compound's persistence. These models often use descriptors related to the molecule's susceptibility to degradation. For example, the rate of atmospheric oxidation can be estimated based on the number and type of C-H bonds. The branching in 2-Methyl-6-propyldodecane (containing tertiary C-H bonds) would influence its reactivity compared to a linear alkane.

Screening-level studies use computational tools to estimate properties like persistence, bioaccumulation potential, and long-range transport. nih.gov These studies often rely on estimated partition coefficients like log Kₒw (octanol-water partition coefficient) and log Kₐw (air-water partition coefficient) to predict how a chemical will distribute in the environment. nih.gov For higher alkanes (>C10), their potential to form secondary organic aerosols (SOAs) is also a consideration in atmospheric chemistry. researchgate.net While alkanes are not typically classified as persistent organic pollutants (POPs), in silico screening provides a framework to prioritize chemicals for further testing and to identify potential environmental risks early in the development process. nih.gov

Role in Complex Chemical Systems and Advanced Applications Excluding Prohibited Information

Influence on Fuel Composition and Performance

The combustion of alkanes is a foundational process for energy generation, with the structure of the alkane molecule playing a important role in its combustion efficiency alevelchemistry.co.uk. Branched alkanes are generally favored in gasoline formulations as they exhibit higher octane (B31449) ratings, which translates to a greater resistance to engine knocking libretexts.org. In the context of diesel fuels, the cetane number is a key indicator of combustion quality. While straight-chain alkanes typically have high cetane numbers, branched isomers like 2-Methyl-6-propyldodecane can influence ignition delay and other combustion properties.

Table 1: Comparison of Combustion Properties of Alkanes

| Property | Straight-Chain Alkanes | Branched-Chain Alkanes |

|---|---|---|

| Gasoline | Lower Octane Rating | Higher Octane Rating (resists knocking) libretexts.org |

| Diesel | Higher Cetane Number | Lower Cetane Number (can influence ignition) ontosight.ai |

| Ignition | Generally easier to ignite | Ignition characteristics depend on branching researchgate.net |

The physical properties of alkanes, such as their boiling points, are fundamental to the fractional distillation processes used in petroleum refining libretexts.org. The boiling point of an alkane is influenced by its molecular weight and the degree of branching. For a given number of carbon atoms, branched alkanes tend to have lower boiling points than their linear isomers because their more compact shape reduces the surface area for intermolecular van der Waals forces libretexts.org.

This principle is crucial for separating complex hydrocarbon mixtures. The specific boiling point of 2-Methyl-6-propyldodecane would determine its fraction during the distillation of crude oil. In refining processes, this allows for its isolation and inclusion in specific fuel blends, such as kerosene (B1165875) or diesel, which are composed of alkanes in the C10-C16 range ontosight.ailibretexts.org. The ability to separate such branched isomers is essential for producing fuels with tailored properties.

Application as Analytical Reference Standards and Internal Standards

In analytical chemistry, the availability of pure chemical compounds as reference standards is critical for the development and validation of analytical methods.

The analysis of complex hydrocarbon mixtures, such as petroleum fractions or environmental samples, often relies on chromatographic techniques like gas chromatography (GC). In these methods, reference standards are necessary to identify and quantify the components of the mixture. Long-chain alkanes are frequently used to calibrate the retention times of other compounds. Due to its defined structure and molecular weight, 2-Methyl-6-propyldodecane could serve as a valuable reference marker in the analysis of fuels and oils containing C16 isomers.

Method validation is a critical process to ensure that an analytical method is accurate, precise, and reliable. This often involves the use of a known compound, or internal standard, to account for variations in sample preparation and instrument response. A structural analog of the analyte is often a good choice for an internal standard nih.gov.

Given its status as a distinct and characterizable C16 branched alkane, 2-Methyl-6-propyldodecane has the potential to be used in the validation of chromatographic and spectroscopic methods aimed at analyzing complex hydrocarbon mixtures. Its unique retention time in GC and its specific mass spectrum would allow it to be used to confirm the identity of other branched alkanes and to validate the quantitative performance of the analytical method.

Significance in Material Science for Polymer and Lubricant Design

The properties of long-chain alkanes are also relevant in the field of material science, particularly in the design of polymers and lubricants.

Branched alkanes in the C10-C16 range are common components of lubricant formulations ontosight.ai. Their viscosity and flow properties at different temperatures are critical for their performance. The branching in the molecular structure of 2-Methyl-6-propyldodecane would influence these properties. Generally, branched alkanes have lower melting points and viscosities compared to their linear counterparts, which can be advantageous for creating lubricants with good low-temperature performance ontosight.ai.

While there is no specific data on the use of 2-Methyl-6-propyldodecane in polymer design, long-chain hydrocarbons can be incorporated into polymer structures to modify their physical properties. For example, they can act as plasticizers or be incorporated into the polymer backbone to enhance flexibility. The specific structure of 2-Methyl-6-propyldodecane could offer unique properties if used in such applications.

Table 2: Physical and Chemical Properties of 2-Methyl-6-propyldodecane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₄ | |

| Molecular Weight | 226.44 g/mol | |

| IUPAC Name | 2-Methyl-6-propyldodecane |

| CAS Number | 55045-08-4 | |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Methyl-6-propyldodecane |

| Methane |

| Propane |

| Butane |

Incorporation into Specialized Hydrocarbon-Based Materials

Branched alkanes are crucial components in the formulation of various specialized hydrocarbon-based materials, largely due to the physical properties conferred by their molecular structure. The presence of branching disrupts the regular packing of hydrocarbon chains, which generally lowers the melting point and alters the viscosity of the material compared to their straight-chain (n-alkane) counterparts. thoughtco.com

In the context of fuel technology, branched alkanes are desirable components in gasoline and diesel. thoughtco.com The process of catalytic cracking of crude oil, which breaks down large hydrocarbons into smaller, more useful ones, often aims to produce a higher proportion of branched alkanes. thoughtco.com This is because branched structures can lead to more efficient combustion in engines. thoughtco.com While not specifically singled out, 2-methyl-6-propyldodecane, as a C16 branched alkane, would be a constituent of the heavier fractions of these fuels.

Modern synthetic routes are being explored to create molecularly defined lubricant base oils, moving away from the complex and often uncharacterizable mixtures derived from petroleum refining. chemrxiv.orgresearchgate.net These methods, such as the metathesis of branched terminal olefins followed by hydrogenation, allow for the synthesis of specific branched alkanes. chemrxiv.orgresearchgate.net The goal is to produce lubricants with highly tailored properties, and compounds like 2-methyl-6-propyldodecane could potentially be synthesized through such methods to be included as a specific component in advanced lubricant formulations. chemrxiv.orgresearchgate.net

Below is a table detailing the basic properties of 2-Methyl-6-propyldodecane.

| Property | Value |

| Molecular Formula | C16H34 |

| IUPAC Name | 2-methyl-6-propyldodecane |

| Molecular Weight | 226.44 g/mol |

| CAS Number | 55045-08-4 |

Table 1: Properties of 2-Methyl-6-propyldodecane. Data sourced from PubChem. nih.gov

Investigation of Rheological Properties in Lubricant Formulations

The rheological properties of a lubricant, which describe its flow and deformation characteristics, are critical to its performance. The viscosity of a lubricant is a key rheological parameter, and it is significantly influenced by the molecular structure of its base oil components. numberanalytics.com Branched alkanes are widely used in lubricant formulations because they can provide a good balance of viscosity and low-temperature performance. numberanalytics.com

General findings indicate that the storage and loss moduli of the rotator phases of alkanes, which are intermediate phases between liquid and crystal, are significantly lower than their crystalline phases. arxiv.orgresearchgate.net The rheological properties of these phases are important for the performance of lubricants at different temperatures. arxiv.orgresearchgate.net It is understood that the branching in alkanes influences the fluidity of cell membranes and can affect the viscosity of the membrane. numberanalytics.com

Contribution to Volatile Organic Compound Profiles in Diverse Environments

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. copernicus.org They are emitted from a wide variety of sources, both natural and anthropogenic. core.ac.uk In urban environments, a significant source of VOCs is emissions from vehicles, including both gasoline and diesel exhaust. secure-platform.com These emissions contain a complex mixture of hydrocarbons, including alkanes. core.ac.uk

While it is challenging to identify every single compound in these complex mixtures, studies have characterized the VOC profiles of different fuels and their emissions. nih.gov Branched alkanes are known to be present in these profiles. Given that 2-methyl-6-propyldodecane is a type of branched alkane found in petroleum distillates, it is plausible that it contributes to the VOC profile of environments with significant fossil fuel combustion, such as urban areas with heavy traffic. However, its specific contribution relative to other VOCs has not been quantified in the available research. The composition of VOCs in urban air is a subject of ongoing research, with a focus on understanding the sources and atmospheric chemistry of these compounds. copernicus.orgcore.ac.uk

Conclusion and Future Research Perspectives

Synthesis of Key Academic Contributions and Findings on 2-Methyl-6-propyldodecane

A thorough review of existing scientific literature reveals a notable absence of significant academic contributions or detailed experimental findings specifically focused on 2-Methyl-6-propyldodecane. The compound is listed in several chemical databases, which provide fundamental information such as its molecular formula, weight, and CAS registry number. nih.govguidechem.com However, these entries are largely devoid of experimentally verified data, with most physical and chemical properties being computationally derived. nih.gov The lack of published research indicates that the synthesis, characterization, and potential applications of 2-Methyl-6-propyldodecane remain largely unexplored by the academic community.

Unexplored Research Avenues and Methodological Challenges

The dearth of information on 2-Methyl-6-propyldodecane opens up numerous avenues for future research. Foundational studies are required to establish a comprehensive understanding of this compound.

Key Unexplored Research Avenues:

Synthesis and Purification: Developing a regioselective and stereoselective synthesis for 2-Methyl-6-propyldodecane is a primary challenge. Standard methods for alkane synthesis, such as the hydrogenation of corresponding alkenes or coupling reactions, could be adapted. algoreducation.com A significant methodological hurdle would be the separation of the desired isomer from other structurally similar alkanes that may form as byproducts.

Spectroscopic and Physicochemical Characterization: There is a critical need for experimental data to validate and supplement the currently available computed properties. This includes:

Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are essential for unambiguous structural confirmation.

Physicochemical Properties: Experimental determination of its boiling point, melting point, density, viscosity, and refractive index would provide a more accurate understanding of its physical state and behavior.

Thermodynamic and Combustion Properties: As a C16H34 isomer, its properties as a potential fuel or fuel additive are of interest. taylorandfrancis.comwikipedia.org Research into its heat of combustion, cetane number, and ignition characteristics could be valuable.

Methodological Challenges:

The primary methodological challenge lies in the synthesis of a pure sample of 2-Methyl-6-propyldodecane. The presence of multiple chiral centers further complicates its synthesis and characterization. Advanced purification techniques, such as preparative gas chromatography, may be necessary to isolate the compound with high purity.

Interdisciplinary Research Opportunities for Enhanced Understanding and Application

The study of 2-Methyl-6-propyldodecane offers several opportunities for interdisciplinary collaboration, which could lead to a more comprehensive understanding and novel applications.

Materials Science: Branched alkanes can have interesting properties as lubricants, coolants, or phase-change materials. acs.org Interdisciplinary research with materials scientists could explore the potential of 2-Methyl-6-propyldodecane in these areas. Its specific branching structure may influence its rheological properties and thermal behavior.

Environmental Science and Toxicology: As a hydrocarbon, its environmental fate and potential toxicity are important considerations. Collaboration with environmental scientists and toxicologists could assess its biodegradability, potential for bioaccumulation, and its impact on various ecosystems.

Analytical Chemistry: Pure, well-characterized 2-Methyl-6-propyldodecane could serve as a valuable analytical standard for the identification and quantification of branched alkanes in complex hydrocarbon mixtures, such as crude oil or synthetic fuels.